2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline
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Overview
Description
2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline is an organic compound with the molecular formula C10H12N2O2. It is a derivative of aniline, where the amino group is substituted with a nitropropene group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline typically involves the nitration of 2-methylaniline followed by a condensation reaction with nitropropene. The reaction conditions often include the use of acidic or basic catalysts to facilitate the nitration and condensation processes. The compound can be purified through recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like LAH, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-Methyl-N-(1-aminoprop-1-en-2-yl)aniline.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl-2-nitropropene: Similar structure with a phenyl group instead of a methyl group.
N-methyl-N-(prop-2-yn-1-yl)aniline: Similar structure with a propynyl group instead of a nitropropene group.
N-Methyl-N-[(1R)-1-Methyl-2-Phenylethyl]prop-2-en-1-amine: Similar structure with a phenylethyl group instead of a nitropropene group.
Uniqueness
2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62874-98-0 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-methyl-N-(1-nitroprop-1-en-2-yl)aniline |
InChI |
InChI=1S/C10H12N2O2/c1-8-5-3-4-6-10(8)11-9(2)7-12(13)14/h3-7,11H,1-2H3 |
InChI Key |
ZBYGIFKERVMSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=C[N+](=O)[O-])C |
Origin of Product |
United States |
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